4-Methoxypicolinimidamide sesquihydrochloride

Coordination chemistry Ligand stoichiometry Nickel catalysis

Procure 4-Methoxypicolinimidamide sesquihydrochloride (CAS 2097864-95-2) for research applications requiring the distinct 3:2 chloride counterion stoichiometry. This bis(4-methoxypyridine-2-carboximidamide) trihydrochloride salt is critical for nickel-catalyzed cross-coupling reactions where salt form impacts solubility, handling, and reaction stoichiometry. Ensure compound-specific validation for your catalytic systems.

Molecular Formula C14H21Cl3N6O2
Molecular Weight 411.7 g/mol
CAS No. 2097864-95-2
Cat. No. B1450200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxypicolinimidamide sesquihydrochloride
CAS2097864-95-2
Molecular FormulaC14H21Cl3N6O2
Molecular Weight411.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1)C(=N)N.COC1=CC(=NC=C1)C(=N)N.Cl.Cl.Cl
InChIInChI=1S/2C7H9N3O.3ClH/c2*1-11-5-2-3-10-6(4-5)7(8)9;;;/h2*2-4H,1H3,(H3,8,9);3*1H
InChIKeyXKAGCEXZVYMDKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxypicolinimidamide Sesquihydrochloride (CAS 2097864-95-2): Chemical Identity and Procurement Baseline


4-Methoxypicolinimidamide sesquihydrochloride (CAS 2097864-95-2) is a bis(4-methoxypyridine-2-carboximidamide) trihydrochloride salt with the molecular formula C14H21Cl3N6O2 and a molecular weight of 411.71 g/mol [1]. The compound is classified as a pyridyl carboxamidine derivative belonging to the picolinimidamide ligand class [1]. The sesquihydrochloride salt form incorporates three chloride counterions per two 4-methoxypicolinimidamide moieties, representing a distinct stoichiometry from the more commonly cataloged monohydrochloride salt (CAS 1179361-66-0, molecular weight 187.63 g/mol) [1]. Typical commercial specifications for this compound indicate a purity of 97% , and suppliers recommend storage at controlled room temperature with a shelf stability of two years at 20°C . The compound is intended exclusively for research and development applications and is not for human or veterinary therapeutic use .

4-Methoxypicolinimidamide Sesquihydrochloride: Why Salt Form and Ligand Architecture Prevent Generic Substitution


Generic substitution within the picolinimidamide ligand class is not scientifically valid due to structural and stoichiometric determinants of catalytic performance. First, the sesquihydrochloride salt form (three chloride counterions per two ligand moieties) differs fundamentally from the monohydrochloride salt (one chloride per ligand moiety), which can affect solubility, handling, and stoichiometric calculations in reaction setup [1]. Second, among methoxy-substituted picolinimidamide isomers, the position of the electron-donating methoxy group on the pyridine ring (3-position, 4-position, or 5-position) alters the electronic density at the coordinating nitrogen atoms, thereby modulating ligand field strength and oxidative addition kinetics in nickel-catalyzed cross-coupling reactions . Substitution with alternative electron-donating groups such as pyrrolidinyl or isopentyloxy introduces distinct steric and electronic profiles that yield different reactivity and substrate scope outcomes . Consequently, selection of 4-methoxypicolinimidamide sesquihydrochloride for a given catalytic application requires compound-specific validation rather than class-level interchangeability.

4-Methoxypicolinimidamide Sesquihydrochloride: Quantitative Differentiation Evidence for Procurement Decisions


Salt Stoichiometry Differentiation: Sesquihydrochloride vs. Monohydrochloride Salt Forms

4-Methoxypicolinimidamide sesquihydrochloride (CAS 2097864-95-2) exhibits a distinct salt stoichiometry compared to the monohydrochloride form (CAS 1179361-66-0). The sesquihydrochloride contains three chloride counterions per two 4-methoxypicolinimidamide moieties, resulting in the molecular formula C14H21Cl3N6O2 and a molecular weight of 411.71 g/mol [1]. In contrast, the monohydrochloride salt contains one chloride counterion per ligand moiety, with the molecular formula C7H10ClN3O and a molecular weight of 187.63 g/mol . This stoichiometric difference yields distinct molar quantities of active ligand per gram of material, which must be accounted for when preparing catalyst solutions or calculating ligand-to-metal ratios in nickel-catalyzed cross-coupling reactions.

Coordination chemistry Ligand stoichiometry Nickel catalysis

Ligand Electronic Property Differentiation: 4-Methoxy vs. Alternative Substituents

The electron-donating methoxy group at the 4-position of the pyridine ring confers distinct electronic properties to 4-methoxypicolinimidamide compared to analogs with alternative substituents. While direct comparative catalytic data for the 4-methoxy sesquihydrochloride are not publicly available in peer-reviewed literature, class-level inference from structurally related amidine ligands indicates that the nature and position of electron-donating substituents modulate ligand field strength. The 5-methoxy isomer (CAS 1179359-60-4) has been reported to function as an electron-rich amidine ligand where the methoxy group accelerates oxidative addition to aryl bromides, thereby shortening reaction time and enabling room-temperature operation in nickel-catalyzed cross-couplings of aryl bromides with redox-active esters . Ligands bearing more strongly electron-donating pyrrolidinyl substituents are expected to exhibit further altered reactivity profiles .

Nickel catalysis Cross-coupling Electronic effects

Physical Property Differentiation: Melting Point and Solubility Profile

The 4-methoxypicolinimidamide hydrochloride salt (CAS 1179361-66-0) exhibits a reported melting point range of 174-176 °C . The free base form (4-methoxypicolinimidamide, CAS 1179533-40-4) displays a predicted boiling point of 294.8±50.0 °C and a predicted density of 1.25±0.1 g/cm³ [1]. Computed physicochemical parameters for the hydrochloride salt include a consensus Log Po/w of 0.56 (average of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT predictions) and an ESOL-predicted aqueous solubility of 2.83 mg/mL (0.0151 mol/L), classified as 'Very soluble' . Comparable computed data for the sesquihydrochloride salt (CAS 2097864-95-2) are not publicly available; experimental determination is required for procurement and formulation decisions.

Physical chemistry Ligand characterization Formulation

Topological Polar Surface Area and Hydrogen Bonding Capacity Differentiation

4-Methoxypicolinimidamide sesquihydrochloride (CID 126854448) exhibits computed topological polar surface area (TPSA) of 144 Ų and a hydrogen bond donor count of 7 (reflecting contributions from both amidine moieties and chloride counterions), with a heavy atom count of 25 [1]. In contrast, the monohydrochloride salt (CID 53484939) displays TPSA of 71.99 Ų, a hydrogen bond donor count of 2, and a heavy atom count of 12 . The free base form (4-methoxypicolinimidamide, CAS 1179533-40-4) contains only 11 heavy atoms [2]. These computed descriptors indicate substantially different hydrogen bonding capacity and polar surface area across salt forms, parameters relevant to solubility behavior, membrane permeability predictions, and metal coordination geometry.

Computational chemistry Drug-likeness Ligand design

4-Methoxypicolinimidamide Sesquihydrochloride: Validated Research Application Scenarios for Procurement Planning


Nickel-Catalyzed Cross-Electrophile Coupling of Nitrogen Heterocycles

The 4-methoxypicolinimidamide scaffold has been demonstrated by the Weix laboratory to function as an effective pyridyl carboxamidine ligand for nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides . While the published literature explicitly cites the monohydrochloride salt (CAS 1179361-66-0) rather than the sesquihydrochloride form, the ligand core structure is identical. Procurement of the sesquihydrochloride salt may be considered for applications requiring a distinct chloride counterion stoichiometry. Users must empirically validate that the sesquihydrochloride salt performs equivalently to the published monohydrochloride conditions .

Amidine Ligand Library Screening for Cross-Coupling Optimization

Picolinimidamide derivatives bearing varied substituents (methoxy positional isomers, pyrrolidinyl, isopentyloxy, cyano) exhibit distinct electronic properties that modulate oxidative addition kinetics and substrate scope in nickel-catalyzed cross-couplings . 4-Methoxypicolinimidamide sesquihydrochloride serves as a candidate for inclusion in ligand screening panels where the 4-methoxy substitution pattern and sesquihydrochloride stoichiometry are variables of interest. Comparative screening against the 5-methoxy isomer and other electron-rich amidine ligands may identify optimal ligand-substrate pairings for specific cross-coupling transformations .

Coordination Chemistry Studies of Pyridyl Carboxamidine-Metal Complexes

The distinct salt stoichiometry of 4-methoxypicolinimidamide sesquihydrochloride (three chloride counterions per two ligand moieties) and its computed physicochemical descriptors (TPSA 144 Ų, seven hydrogen bond donors) differentiate it from the monohydrochloride analog . These properties render the sesquihydrochloride salt suitable for fundamental coordination chemistry investigations examining how counterion stoichiometry and hydrogen bonding capacity influence metal-ligand complex formation, stability, and catalytic activity. Such studies may provide mechanistic insights into ligand performance in nickel-catalyzed transformations [1].

Synthetic Building Block for Heterocyclic Compound Libraries

4-Methoxypicolinimidamide sesquihydrochloride functions as a pyridine-containing building block suitable for constructing heterocyclic compound libraries . The 4-methoxy substitution on the picolinimidamide core provides a defined electronic and steric profile that may be leveraged in medicinal chemistry campaigns targeting kinase inhibition or other enzyme classes. The sesquihydrochloride salt form offers a handling alternative to the free base or monohydrochloride salt, with distinct solubility and weighing characteristics relevant to parallel synthesis workflows .

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